Introduction: The Strategic Importance of 3-Bromo-benzofuran-5-carbaldehyde
Introduction: The Strategic Importance of 3-Bromo-benzofuran-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 3-Bromo-benzofuran-5-carbaldehyde
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Within this valuable class of molecules, 3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8) emerges as a particularly strategic synthetic intermediate.
This molecule is bifunctional, presenting two distinct and highly valuable reactive sites: the aldehyde group at the C5 position and the bromo-substituent at the C3 position. This dual reactivity allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures and diverse compound libraries. The aldehyde serves as a versatile handle for elaborations such as condensation, oxidation, reduction, and reductive amination, while the bromo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
This technical guide offers an in-depth exploration of the primary synthetic pathways to 3-Bromo-benzofuran-5-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to guide strategic synthetic planning.
Core Properties of the Target Molecule
A precise understanding of the target compound's physicochemical properties is fundamental for synthesis, purification, and characterization.
| Property | Value | Reference |
| CAS Number | 578028-25-8 | [4] |
| Molecular Formula | C₉H₅BrO₂ | [4] |
| Molecular Weight | 225.04 g/mol | [4] |
| Appearance | Typically a solid (e.g., Yellow to Brown) |
Retrosynthetic Analysis: A Tale of Two Disconnections
A logical retrosynthetic analysis of 3-Bromo-benzofuran-5-carbaldehyde reveals two primary strategic disconnections. This conceptual framework forms the basis for the two major synthetic pathways discussed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
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Pathway 1 (C-CHO Disconnection): This approach involves the formylation of a pre-existing 3-bromobenzofuran intermediate. This is an electrophilic aromatic substitution reaction where a formyl group is introduced onto the benzofuran ring.
-
Pathway 2 (C-Br Disconnection): This alternative strategy begins with benzofuran-5-carbaldehyde and introduces the bromine atom via electrophilic bromination at the C3 position.
Pathway 1: Vilsmeier-Haack Formylation of 3-Bromobenzofuran
This is arguably the most direct and reliable method for the synthesis of the title compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The benzofuran ring system is sufficiently activated to undergo this transformation with high efficiency.[7]
Causality and Mechanism
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the aromatic substrate.[8]
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloromethyliminium salt, the "Vilsmeier Reagent".[8][9]
-
Electrophilic Attack: The electron-rich 3-bromobenzofuran attacks the Vilsmeier reagent. The formylation occurs regioselectively at the C5 position. This selectivity is governed by the electronic properties of the benzofuran ring, where the C5 position is activated for electrophilic substitution.
-
Hydrolysis: The resulting iminium ion intermediate is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the desired 3-Bromo-benzofuran-5-carbaldehyde.
Caption: Workflow for the Vilsmeier-Haack formylation pathway.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagents:
-
3-Bromobenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C using an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-45 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[7]
-
Formylation Reaction: Dissolve 3-bromobenzofuran (1.0 eq.) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-benzofuran-5-carbaldehyde.
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Pathway 2: Electrophilic Bromination of Benzofuran-5-carbaldehyde
This pathway begins with a commercially available or previously synthesized benzofuran-5-carbaldehyde and introduces the bromine atom in the final step. The key to this route is controlling the regioselectivity of the bromination.
Causality and Mechanism
The furan portion of the benzofuran ring is highly susceptible to electrophilic attack. The C2 and C3 positions are the most electron-rich. While the aldehyde at C5 is a deactivating group for the benzene ring, the furan ring's inherent reactivity typically dominates.
-
Electrophile Generation: A brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or elemental bromine (Br₂) in a suitable solvent, is used to generate the electrophilic bromine species (Br⁺).[2][10]
-
Electrophilic Attack: The π-system of the furan ring attacks the Br⁺ electrophile. The attack preferentially occurs at the C3 position. The stability of the resulting cationic intermediate (arenium ion) directs this regioselectivity.
-
Aromatization: A base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the C3 position, restoring the aromaticity of the benzofuran ring system and yielding the final product.
Caption: Workflow for the electrophilic bromination pathway.
Detailed Experimental Protocol: Electrophilic Bromination
-
Reagents:
-
Benzofuran-5-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzofuran-5-carbaldehyde (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of benzoyl peroxide.[2]
-
Solvent Addition: Add anhydrous carbon tetrachloride or acetonitrile as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-Bromo-benzofuran-5-carbaldehyde.
-
Comparative Analysis of Synthetic Pathways
The choice between Pathway 1 and Pathway 2 depends on several factors, including starting material availability, cost, and desired control over the reaction.
| Feature | Pathway 1: Vilsmeier-Haack Formylation | Pathway 2: Electrophilic Bromination |
| Starting Material | 3-Bromobenzofuran | Benzofuran-5-carbaldehyde |
| Key Transformation | C-H Formylation | C-H Bromination |
| Regioselectivity | Generally high for the C5 position. The primary challenge is the synthesis of the starting material. | Can be challenging. Potential for over-bromination or bromination at other positions (e.g., C2) must be considered and optimized. |
| Reaction Conditions | Mild to moderate (0°C to room temp.), but requires anhydrous conditions and careful handling of POCl₃. | Typically requires heating (reflux). NBS is easier to handle than elemental bromine. |
| Advantages | Highly predictable regioselectivity for the formylation step. | Potentially fewer steps if benzofuran-5-carbaldehyde is readily available. |
| Disadvantages | The starting 3-bromobenzofuran may require a separate synthesis. POCl₃ is corrosive and moisture-sensitive. | Risk of side products due to competing reaction sites. The aldehyde group can be sensitive to certain conditions. |
Conclusion and Outlook
Both the Vilsmeier-Haack formylation of 3-bromobenzofuran and the electrophilic bromination of benzofuran-5-carbaldehyde represent viable and effective strategies for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde.
-
For Predictability and Control: Pathway 1, the Vilsmeier-Haack reaction, is often the preferred route in a research setting. Its high regioselectivity for the formylation step provides a more controlled and predictable outcome, minimizing the formation of isomeric byproducts and simplifying purification.
-
For Convenience and Atom Economy: Pathway 2 can be more straightforward if the starting benzofuran-5-carbaldehyde is commercially available and inexpensive. However, this route necessitates careful optimization of the bromination conditions to ensure high regioselectivity and yield.
Ultimately, the selection of the optimal synthetic pathway will be guided by the specific constraints and objectives of the research program, including precursor availability, scalability, and the purity requirements for downstream applications in drug discovery and materials science.
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